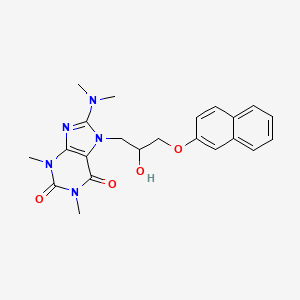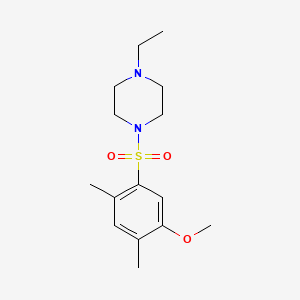
Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an azido group attached to a pentyl chain, which is further connected to a piperidine ring The tert-butyl group is attached to the nitrogen atom of the piperidine ring, providing steric hindrance and stability to the molecule
Mecanismo De Acción
Target of Action
It is known that similar compounds are used as intermediates in the manufacture of fentanyl and its analogues .
Mode of Action
It is known to be an intermediate in the synthesis of certain compounds , suggesting it undergoes further chemical reactions to produce the active compound.
Biochemical Pathways
As an intermediate in the synthesis of other compounds, its primary role may be in the chemical reactions leading to the formation of these compounds .
Pharmacokinetics
As an intermediate compound, its bioavailability would likely depend on the specific synthesis and metabolic processes it is involved in .
Result of Action
As an intermediate in the synthesis of other compounds, its effects would likely be seen in the properties of these resulting compounds .
Action Environment
As a chemical compound, factors such as temperature, pH, and presence of other chemicals could potentially influence its stability and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of tert-butyl 4-(5-bromopentyl)piperidine-1-carboxylate. This intermediate is then subjected to nucleophilic substitution with sodium azide to introduce the azido group. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and moderate heating to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium azide in polar aprotic solvents like dimethylformamide.
Cycloaddition: Copper(I) catalysts in the presence of alkynes for the Huisgen cycloaddition.
Major Products
Reduction: Tert-butyl 4-(5-aminopentyl)piperidine-1-carboxylate.
Cycloaddition: Triazole derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the construction of nitrogen-containing heterocycles.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, especially those targeting the central nervous system due to the piperidine moiety.
Bioconjugation: The azido group allows for bioorthogonal click chemistry reactions, enabling the labeling and modification of biomolecules in biological research.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-azidopiperidine-1-carboxylate: Similar structure but lacks the pentyl chain.
Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Contains a hydroxymethylphenyl group instead of the azidopentyl chain.
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: Contains an aminophenyl group instead of the azidopentyl chain.
Uniqueness
Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate is unique due to the presence of the azido group attached to a pentyl chain, which provides distinct reactivity compared to other piperidine derivatives. This unique structure allows for specific applications in click chemistry and the synthesis of nitrogen-containing heterocycles.
Propiedades
IUPAC Name |
tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O2/c1-15(2,3)21-14(20)19-11-8-13(9-12-19)7-5-4-6-10-17-18-16/h13H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGKARNEZZWPIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromo-2-methylphenyl)-2,5-dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2695120.png)


![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate](/img/structure/B2695124.png)
![3-(6-Methyl-1H-benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B2695126.png)


![4-(2,5-dioxopyrrolidin-1-yl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2695133.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one](/img/structure/B2695134.png)
![[2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2695135.png)
![N-(2,2-dimethoxyethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2695136.png)

